molecular formula C19H15F2N3O2S B2977302 N1-(3-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 895784-13-1

N1-(3-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No. B2977302
CAS RN: 895784-13-1
M. Wt: 387.4
InChI Key: OJBSZIZKZINIKZ-UHFFFAOYSA-N
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Description

“N1-(3-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle, and two fluorophenyl groups . Thiazole derivatives have been found to exhibit a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiazole ring and fluorophenyl groups would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazole derivatives can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the thiazole ring and fluorophenyl groups would likely influence these properties .

Scientific Research Applications

Role in Compulsive Food Consumption

Research on Orexin receptors (OXR) and their antagonists, including compounds with similar complex structures, has shown significant effects on compulsive food consumption behaviors in animal models. For instance, compounds targeting OX1R mechanisms have been evaluated for their potential in treating binge eating disorders, suggesting a role for similar compounds in modulating feeding, arousal, stress, and drug abuse mechanisms (Piccoli et al., 2012).

Anti-Inflammatory and Analgesic Applications

A study on celecoxib derivatives, including thiazole-based structures, evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in not causing tissue damage in liver, kidney, colon, and brain compared to controls, indicating potential for development into therapeutic agents (Küçükgüzel et al., 2013).

Antiviral Activities

Another study focused on the synthesis of new pyrazole- and isoxazole-based heterocycles, some showing reduction in the number of viral plaques caused by Herpes simplex type-1 (HSV-1), suggesting a potential research direction for similar compounds in antiviral drug development (Dawood et al., 2011).

Electrochemical and Electrochromic Properties

Research into the electrochemical and electrochromic properties of polycarbazole derivatives by introducing different acceptor groups shows the importance of structural modifications in enhancing the performance of materials for applications in electronics and optoelectronics (Hu et al., 2013).

Fluorescence Quantum Yield and Organic Fluorophores

A study on carbon dots highlighted the significance of organic fluorophores for high fluorescence quantum yield, expanding the applications of carbon-based materials in various fields including sensing and imaging (Shi et al., 2016).

Future Directions

Future research could involve further studying this compound and related compounds to better understand their properties and potential applications. Thiazole derivatives, in particular, have been proposed as a promising class of compounds for various applications .

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-13-4-1-3-12(9-13)19-24-16(11-27-19)7-8-22-17(25)18(26)23-15-6-2-5-14(21)10-15/h1-6,9-11H,7-8H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBSZIZKZINIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide

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